Maltotridecaose is typically sourced from the enzymatic hydrolysis of starch. This process involves the use of specific enzymes, such as amylases, which break down starch into smaller oligosaccharides. The resulting mixture can be further purified to isolate maltotridecaose.
Maltotridecaose falls under the category of oligosaccharides, which are carbohydrates made up of a small number of monosaccharide units. It is classified as a non-reducing sugar due to the configuration of its terminal glucose unit.
The synthesis of maltotridecaose can be achieved through enzymatic hydrolysis or chemical methods. The enzymatic approach is preferred due to its specificity and efficiency.
The enzymatic synthesis process typically requires monitoring parameters such as temperature (usually around 60-70°C) and pH (approximately 4.5-6) to ensure optimal enzyme activity and product yield.
Maltotridecaose consists of a linear chain of glucose units linked by α-1,4 glycosidic bonds, with a single α-1,6 bond at the branching point:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of glucose units and confirm the molecular weight.
Maltotridecaose can undergo various chemical reactions typical for carbohydrates:
The rates of these reactions depend on factors such as temperature, pH, and the presence of catalysts (enzymes or acids).
The mechanism of action for maltotridecaose primarily revolves around its role as a carbohydrate source in biological systems:
Studies indicate that maltotridecaose can enhance gut health by selectively stimulating the growth of beneficial bacteria like Bifidobacteria and Lactobacillus species.
Relevant analyses include melting point determination and solubility tests in various solvents.
Maltotridecaose has several applications across different fields:
Research continues to explore additional applications in functional foods and nutraceuticals due to its potential health benefits.
Maltooligosaccharides are linear glucose polymers linked predominantly by α-1,4-glycosidic bonds, with some variants containing α-1,6-branches. They are defined by their degree of polymerization (DP), which specifies the number of glucose units per molecule:
Structurally, maltotridecaose (C₇₈H₁₃₄O₆₇) consists of 13 glucose residues in a linear conformation. This extended chain length enables unique molecular interactions, such as helical coiling and enhanced hydrogen bonding, which distinguish it from shorter maltodextrins like maltotriose (DP 3) [1] [9]. The α-1,4 linkages confer rigidity to the molecule, while the absence of α-1,6 branches (typical of amylopectin) maintains its solubility in aqueous environments [5].
Table 1: Classification of Maltooligosaccharides by Degree of Polymerization
DP Range | Category | Examples | Key Properties |
---|---|---|---|
2-3 | Disaccharides/Trisaccharides | Maltose, Maltotriose | High solubility, sweet taste |
4-10 | Intermediate MOS | Maltopentaose | Moderate viscosity, bland flavor |
11-20 | Long-chain MOS | Maltotridecaose | Low solubility, high viscosity |
Maltotridecaose occupies a critical position in the maltodextrin spectrum due to its physicochemical properties:
The study of maltooligosaccharides evolved alongside analytical and industrial advancements:
Table 2: Key Historical Milestones in Maltodextrin Research
Time Period | Innovation | Impact on Maltotridecaose Research |
---|---|---|
1950-1960s | Acid hydrolysis methods | Non-specific dextrin production; DP 13+ chains poorly characterized |
1970-1980s | Enzyme-controlled hydrolysis (α-amylases) | Enabled targeted synthesis of defined-DP oligosaccharides |
1990-2000s | Advanced chromatography (HPLC, HPAEC-PAD) | Precise separation and quantification of DP 10-20 chains |
2000s-Present | Structural biology techniques | Atomic-level insights into maltodextrin-protein interactions |
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